molecular formula C17H24ClNO4 B1668026 Bucumolol hydrochloride CAS No. 36556-75-9

Bucumolol hydrochloride

Número de catálogo: B1668026
Número CAS: 36556-75-9
Peso molecular: 341.8 g/mol
Clave InChI: OQVOZUWFVLLPRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bucumarol a beta-adrenergic blocking agent, on blood pressure and the renin angiotensin system were studied in spontaneously hypertensive rats (SHR).

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Bucumolol acts as a beta-adrenergic blocker, which inhibits the action of catecholamines on beta receptors. This mechanism leads to various cardiovascular effects, including decreased heart rate and blood pressure. The compound's unique structural features enhance its selectivity and efficacy compared to other beta-blockers.

Clinical Applications

  • Hypertension Management : Bucumolol is primarily prescribed for controlling high blood pressure. Its efficacy in lowering systolic and diastolic blood pressure has been well-documented in clinical trials.
  • Cardiac Conditions : The compound exhibits antiarrhythmic properties, making it useful in treating various cardiac arrhythmias. Studies have shown that both the levo-isomer and racemic bucumolol can suppress aconitine-induced atrial arrhythmias effectively .
  • Myocardial Ischemia : Bucumolol is beneficial in managing myocardial ischemia by improving blood flow and reducing myocardial oxygen demand.

Comparative Analysis with Other Beta-Blockers

Compound NameClassUnique Features
PropranololBeta-blockerNon-selective; used for anxiety
AtenololBeta-blockerSelective for beta-1 receptors; less CNS penetration
MetoprololBeta-blockerSelective for beta-1 receptors; commonly used for hypertension
TimololBeta-blockerUsed topically for glaucoma; non-selective

Bucumolol's structural modifications contribute to its unique pharmacological profile, distinguishing it from other compounds within the same class.

Antiarrhythmic Activity

Research has demonstrated that the levo-isomer of bucumolol effectively suppresses atrial arrhythmias induced by aconitine, while the dextro-isomer shows less efficacy . This distinction highlights the importance of stereochemistry in the drug's therapeutic effects.

Efficacy in Hypertension

Clinical trials have consistently shown that bucumolol effectively lowers blood pressure in patients with hypertension. A study involving a racemic mixture indicated significant reductions in both systolic and diastolic pressures compared to placebo controls .

Q & A

Basic Research Questions

Q. How can the identity of Bucumolol Hydrochloride be confirmed experimentally?

  • Methodological Answer: Use a combination of physicochemical tests:

  • UV Fluorescence: Dissolve 0.01 g in diluted ethanol (95) (1:2). Under UV light (365 nm), observe yellow-green fluorescence. Alkalize with NaOH TS to quench fluorescence; restore with dilute HCl .
  • Reinecke Salt Reaction: Dissolve 0.1 g in 5 mL water, add Reinecke salt TS. Formation of a light-red precipitate confirms identity .
  • UV-Vis Spectrophotometry: Compare the absorption spectrum of a solution (1:60,000) to a reference spectrum .

Q. What are the standard methods for assessing purity in this compound batches?

  • Methodological Answer: Follow pharmacopeial guidelines:

  • Heavy Metals: Test 1.0 g via Method 2 (limit: ≤20 ppm Pb). Use 2.0 mL Standard Lead Solution as control .
  • Arsenic: Prepare test solution via Method 3 (limit: ≤2 ppm As) .
  • Related Substances: Use TLC (silica gel plate, methanol:ammonia-ammonium chloride buffer pH 10.7 [30:1]). Spots from the sample solution must not exceed the intensity of the standard solution .
  • Loss on Drying: ≤0.5% after 5 hours at 105°C .

Q. How should standard solutions for this compound be prepared and validated?

  • Methodological Answer:

  • Stock Solution: Dissolve 0.4 g in 45 mL glacial acetic acid at 60°C. Titrate with 0.1 M perchloric acid (potentiometric endpoint). Blank correction required .
  • Validation: Ensure linearity (e.g., R² >0.999) across concentrations using HPLC or UV-Vis. System suitability criteria (e.g., peak symmetry, resolution) must align with pharmacopeial standards .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

  • Methodological Answer:

  • Column: Use a C18 column (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Diluted phosphoric acid (1:1000):methanol (3:2 v/v). Adjust flow rate to retain this compound at ~5 minutes .
  • System Suitability:
  • Resolution: ≥3 between this compound and internal standard peaks.
  • Repeatability: ≤1.0% RSD for peak area ratios across six injections .
  • Sample Prep: Extract using methanol or buffered aqueous solutions to minimize matrix interference .

Q. How to resolve discrepancies in solubility data reported for this compound?

  • Methodological Answer:

  • Controlled Conditions: Replicate experiments at fixed temperatures (e.g., 25°C) and solvent grades (e.g., USP-grade methanol, ethanol).
  • Analytical Validation: Cross-check solubility via gravimetry (mass balance) and HPLC quantification .
  • Documentation: Report solvent purity, equilibration time, and agitation method to standardize data .

Q. What strategies validate the stability of this compound under varying storage conditions?

  • Methodological Answer:

  • Forced Degradation Studies: Expose samples to heat (40–80°C), humidity (75% RH), UV light, and acidic/alkaline conditions. Monitor degradation products via HPLC-MS .
  • Kinetic Analysis: Calculate degradation rate constants (k) and shelf-life using Arrhenius equations. Validate with real-time stability data .

Q. How to address contradictory results between UV-Vis spectrophotometry and HPLC for assay quantification?

  • Methodological Answer:

  • Interference Check: Test for excipients or degradation products absorbing at the same λmax (e.g., 254 nm).
  • Method Comparison: Perform Bland-Altman analysis to assess bias between techniques. Validate with spike-recovery experiments (90–110% recovery acceptable) .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response studies involving this compound?

  • Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and efficacy.
  • Error Handling: Use weighted least squares for heteroscedastic data. Report 95% confidence intervals for parameters .

Q. How to design experiments investigating this compound’s β-blocker selectivity?

  • Methodological Answer:

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-CGP 12177) in competitive binding studies. Calculate Ki values via Cheng-Prusoff equation .
  • Functional Antagonism: Measure cAMP inhibition in cell lines expressing β₁/β₂-adrenoceptors. Normalize to reference antagonists (e.g., propranolol) .

Propiedades

Número CAS

36556-75-9

Fórmula molecular

C17H24ClNO4

Peso molecular

341.8 g/mol

Nombre IUPAC

8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one;hydrochloride

InChI

InChI=1S/C17H23NO4.ClH/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4;/h5-8,12,18-19H,9-10H2,1-4H3;1H

Clave InChI

OQVOZUWFVLLPRL-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl

SMILES canónico

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

5-methyl-8-(2-hydroxy-3-t-butylaminopropoxy)coumarin
bucumolol
bucumolol hydrochloride
bucumolol hydrochloride, (+)-isomer
bucumolol hydrochloride, (-)-isomer
bucumolol monohydrochloride, (+-)-isomer
bucumolol monohydrochloride, (+-)-isomer, 14C-labeled
bucumolol, (+)-isomer
bucumolol, (+-)-isomer
bucumolol, (-)-isomer
CS 359
CS-359

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Pyridin-4-ylmethyl)phthalazin-1-amine
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
Bucumolol hydrochloride
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
Bucumolol hydrochloride
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
Bucumolol hydrochloride
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
Bucumolol hydrochloride
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
Bucumolol hydrochloride
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
4-(Pyridin-4-ylmethyl)phthalazin-1-amine
Bucumolol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.